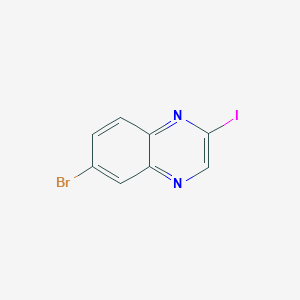![molecular formula C29H24O2S2 B13128044 1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione CAS No. 116239-45-3](/img/structure/B13128044.png)
1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation.
Thioether Formation: The naphthalen-2-ylthio and pentylthio groups are introduced via nucleophilic substitution reactions. This involves the reaction of the anthraquinone core with naphthalen-2-thiol and pentanethiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The thioether groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- 1-(Naphthalen-2-ylthio)anthracene-9,10-dione
- 5-(Pentylthio)anthracene-9,10-dione
- 1-(Naphthalen-2-ylthio)-5-(methylthio)anthracene-9,10-dione
Comparison: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione stands out due to its dual thioether substituents, which enhance its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties such as increased solubility and stability, making it more suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
116239-45-3 |
|---|---|
Formule moléculaire |
C29H24O2S2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfanyl-5-pentylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C29H24O2S2/c1-2-3-6-17-32-24-13-7-11-22-26(24)28(30)23-12-8-14-25(27(23)29(22)31)33-21-16-15-19-9-4-5-10-20(19)18-21/h4-5,7-16,18H,2-3,6,17H2,1H3 |
Clé InChI |
WBIQRAHIXDCDTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)


![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)





![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
